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Compound of Interest

1-(Azetidin-3-yl)-2-methylpropan-

Compound Name:
2-ol

Cat. No.: B13486356

Get Quote

Structural Analysis & Significance

IUPAC Name: 1-(Azetidin-3-yl)-2-methylpropan-2-ol Molecular Formula:

Molecular Weight: 129.20 g/mol

This molecule features a strained four-membered azetidine ring connected via a methylene
linker to a tertiary alcohol (specifically a 2-methylpropan-2-ol moiety). The presence of the
secondary amine (azetidine NH) and the tertiary alcohol provides two vectors for further
functionalization, while the gem-dimethyl group blocks metabolic oxidation at the

-position to the hydroxyl.

Structural Logic for NMR Interpretation

o Symmetry: The molecule possesses a plane of symmetry running through the azetidine
Nitrogen, C3, and the alkyl tail. This renders the C2 and C4 protons of the ring chemically
equivalent (enantiotopic pairs), simplifying the spectrum.

e Electronic Environment:
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o Azetidine Ring: The ring protons are deshielded by the nitrogen atom and ring strain.

o Gem-dimethyl: The two methyl groups on the tail are chemically equivalent and will appear
as a strong singlet.

o Exchangeable Protons: Both the secondary amine (

) and the alcohol (

) are subject to hydrogen bonding and exchange, leading to variable chemical shifts.

Synthesis Pathway & Precursor Identification

To understand the impurities and confirm the structure, one must understand the genesis of the
molecule. The most robust synthetic route involves the nucleophilic addition of a methyl
organometallic reagent to the corresponding ketone.

DOT Diagram: Synthesis & Assignment Logic
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Precursor:

1-(Azetidin-3-yl)propan-2-one
(Ketone)

Reagent:
MeMgBr or MeLi
(Nucleophilic Addition)

lGrignard/Lithiation

Target:
1-(Azetidin-3-yl)-2-methylpropan-2-ol

NMR Validation Checkpoints

1. Disappearance of Carbonyl C=0 2. Appearance of Gem-Dimethyl Singlet

(>200 ppm in 13C) (~1.2 ppm in 1H) 3. Upfield Shift of Linker CH2

Click to download full resolution via product page

Figure 1: Synthetic logic flow from the ketone precursor to the target alcohol, highlighting key
NMR validation checkpoints.

1H NMR Spectroscopy (400/500 MHz, )

The proton spectrum is characterized by the distinct high-field signals of the alkyl tail and the
mid-field signals of the strained ring.

Predicted Spectral Data Table
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Detailed Analysis of Signals[1]

e The Gem-Dimethyl Singlet (1.15-1.25 ppm): This is the anchor signal. It integrates to 6
protons. If this signal is split (a doublet), it indicates the reaction failed (reduction of ketone to
secondary alcohol instead of addition to tertiary).

e The Azetidine "Wings" (3.40-3.80 ppm): The protons adjacent to the nitrogen (positions 2
and 4) appear as a higher-order multiplet (often resembling a triplet or doublet of doublets)
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due to the AA'BB'X spin system characteristics of 3-substituted azetidines.

e The Linker (1.65-1.80 ppm): This methylene group connects the ring to the quaternary

carbon. It appears as a doublet due to coupling with the single proton at the azetidine C3

position.

Protocol Note: To distinguish the

peaks from the

signals, perform a

shake. Add 1-2 drops of deuterium oxide to the NMR tube, shake, and re-acquire. The broad

singlets between 2.0-4.0 ppm will disappear or shift significantly.

13C NMR Spectroscopy (100/125 MHz, )

The Carbon-13 spectrum provides definitive proof of the quaternary carbon formation.

Predicted Spectral Data Table

Shift (
Position Carbon Type Characteristics
» Ppm)
Strong intensity (2
Methyls 29.0-31.0 )
equivalent carbons).
Ring C3 Azetidine 28.0 — 32.0 Methine signal.
Linker 45.0-48.0 Methylene bridge.
-, Deshielded b
Ring C2/4 Azetidine 54.0 — 58.0 , Y
Nitrogen.
Low intensity;
Quaternary 68.0 - 72.0 characteristic of tert-

alcohol.

Key Diagnostic: The absence of a signal >200 ppm confirms the consumption of the ketone

precursor. The presence of the peak at ~70 ppm confirms the tertiary alcohol.
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Advanced Verification: 2D NMR Correlations

For unambiguous assignment, especially to differentiate the linker

from the ring C3 methine (if shifts overlap), use 2D experiments.

COSY (Correlation Spectroscopy)

e Cross-peak 1: The Linker

(~1.7 ppm) will show a strong correlation with the Azetidine C3-H (~2.7 ppm).

o Cross-peak 2: The Azetidine C3-H (~2.7 ppm) will correlate with the Azetidine C2/C4 protons
(~3.6 ppm).

e |solation: The Methyl protons (~1.2 ppm) should not show any COSY correlations (singlet),
confirming they are attached to a quaternary carbon.

HSQC (Heteronuclear Single Quantum Coherence)

» Use this to pair the proton signals to their respective carbons.
e The Ring C2/C4 protons (integrating to 4H) must correlate to the carbon signal at ~56 ppm.

e The Linker protons (integrating to 2H) must correlate to the carbon at ~46 ppm.

Experimental Protocol for Reproducibility

To ensure data integrity (E-E-A-T), follow this standardized acquisition workflow.

Sample Preparation[2][3]
e Mass: Weigh 5-10 mg of the sample.

e Solvent: Dissolve in 0.6 mL of

(Chloroform-d) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

o Note: If the amine is present as a hydrochloride salt (common for azetidines),
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may result in poor solubility or broad lines. In this case, use

or

o Shift Alert: In

, the
and

protons will likely appear as distinct, sharp signals downfield (4.0-6.0 ppm) and may show
coupling.

Acquisition Parameters (Standard)
e Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.
o Relaxation Delay (D1): Set to

second. For quantitative integration of the ratio between the gem-dimethyls and the ring,
increase D1 to 5-10 seconds to account for the longer

relaxation of the methyl protons.

e Scans: 16 scans are usually sufficient for 1H; 256-512 scans for 13C.
References
o Azetidine Ring Conformation & Shifts

o Source: ChemicalBook.[1] "Azetidine 13C NMR Spectrum." Accessed Feb 2026.
o Tert-Butyl Alcohol Fragment Data

o Source: Doc Brown's Chemistry. "1H NMR spectrum of 2-methylpropan-2-ol."
o URL:[Link]

e Source: Sigma-Aldrich. "2-(Azetidin-3-yl)propan-2-ol hydrochloride Product Data.
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¢ Precursor Identification (Ketone)

o Source: AChemBlock. "1-(azetidin-3-yl)propan-2-one hydrochloride."[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. azetidin-3-ylmethanol hydrochloride(928038-44-2) 1H NMR [m.chemicalbook.com]

e 2. 1-(azetidin-3-yl)propan-2-one;hydrochloride 95% | CAS: 2740303-37-9 | AChemBlock
[achemblock.com]

» To cite this document: BenchChem. [Comprehensive Characterization Guide: 1-(Azetidin-3-
yl)-2-methylpropan-2-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13486356/docs#comprehensive-characterization-
guide-1-azetidin-3-yl-2-methylpropan-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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